2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Heterocyclic Compounds Synthesis and Applications
A diverse range of heterocyclic compounds, including pyrimidines, pyrazoles, and triazolopyrimidines, has been synthesized and evaluated for various biological activities. These compounds exhibit a wide range of applications, from antimicrobial to anticancer activities, showcasing the importance of heterocyclic chemistry in drug discovery and development.
Antimicrobial Activity : Several synthesized heterocyclic compounds have been evaluated for their antimicrobial potential. Compounds such as pyrimidine linked pyrazoles and novel pyrazole derivatives have shown significant antimicrobial activities, including antibacterial and antifungal effects, indicating their potential as therapeutic agents against infectious diseases (Deohate & Palaspagar, 2020); (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Activity : Compounds like pyrazolo[3,4-d]pyrimidines have been explored for their anticancer properties. Research indicates that certain derivatives possess significant anticancer activities, which could be beneficial in the development of new cancer therapies (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Anti-Inflammatory and Analgesic Activities : The synthesis and evaluation of new heterocyclic compounds incorporating different moieties have also indicated potential anti-inflammatory and analgesic activities. These findings suggest the versatility of heterocyclic compounds in addressing various physiological conditions and diseases (Bondock, Rabie, Etman, & Fadda, 2008).
Enzyme Inhibition : Certain synthesized heterocyclic derivatives have been shown to inhibit specific enzymes, such as 5-lipoxygenase, which is involved in inflammatory processes. This enzyme inhibition activity highlights the potential of these compounds in the treatment of conditions associated with inflammation (Rahmouni, Souiei, Belkacem, Romdhane, & Bouajila, 2016).
特性
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-4-5-18-14(24)9-22-10-19-16-15(17(22)25)20-21-23(16)13-7-11(2)6-12(3)8-13/h6-8,10H,4-5,9H2,1-3H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVVSFSJBKGOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。